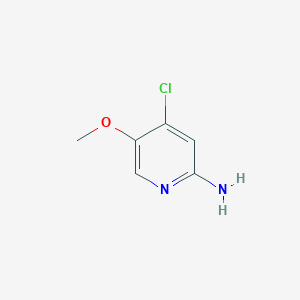

4-Chloro-5-methoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDAJTXPXMXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5-methoxypyridin-2-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methoxypyridin-2-amine

Abstract

This compound (CAS No. 867131-26-8) is a key substituted pyridine intermediate, valuable in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries[1][2][3]. Its specific substitution pattern—an amino group at C2, a chloro group at C4, and a methoxy group at C5—presents a unique synthetic challenge requiring careful strategic planning to control regioselectivity. This technical guide provides an in-depth analysis of plausible and robust synthetic pathways for this target molecule. It is designed for researchers, medicinal chemists, and process development professionals, offering a blend of theoretical strategy and practical, field-proven protocols. We will explore two primary convergent strategies, detailing the underlying chemical principles, step-by-step experimental procedures, and comparative analysis to guide laboratory and scale-up decisions.

Introduction to Synthetic Strategy

The synthesis of polysubstituted pyridines is a foundational task in organic chemistry. The challenge lies in the precise installation of functional groups, as their electronic donating or withdrawing properties significantly influence the reactivity and regioselectivity of subsequent transformations. For the target molecule, this compound, the key strategic considerations are:

-

Order of Substitution: The sequence in which the amino, chloro, and methoxy groups are introduced is paramount. The strongly activating and ortho-, para-directing amino group, the deactivating but ortho-, para-directing chloro group, and the activating, ortho-, para-directing methoxy group must be orchestrated to achieve the desired 2,4,5-substitution pattern.

-

Activation and Directing Group Control: In many cases, the inherent reactivity of the pyridine ring is insufficient or leads to incorrect isomers. The use of activating groups, such as the N-oxide, is a classic and effective strategy to modulate the electronic properties of the ring and direct electrophilic substitutions to the C4 position[4].

-

Nucleophilic Aromatic Substitution (SNAr): The presence of chloro-substituents allows for SNAr reactions, providing a powerful method for introducing nucleophiles like amines. The relative reactivity of different chloro-positions (e.g., C2 vs. C4) can be exploited to achieve regioselective amination.

This guide will focus on two logical and robust synthetic pathways, leveraging these core principles.

Pathway I: Synthesis via N-Oxide Activation

This strategy begins with a pre-functionalized pyridine, 2-amino-5-methoxypyridine, and utilizes an N-oxide intermediate to facilitate the regioselective introduction of the chlorine atom at the C4 position. This approach leverages the powerful directing effect of the N-oxide group.

Pathway I Workflow Diagram

Caption: Synthesis of the target compound via N-oxide formation and subsequent chlorination.

Rationale and Mechanistic Insights

The core of this pathway is the temporary introduction of an N-oxide. The pyridine nitrogen lone pair is electron-withdrawing, deactivating the ring towards electrophilic attack. Oxidation to the N-oxide reverses this effect; the oxygen atom is a strong π-donor, significantly increasing electron density at the C2 and C4 positions, making them susceptible to electrophilic substitution[4].

In Step 2, a chlorinating agent like phosphorus oxychloride (POCl₃) performs a dual function. It first reacts with the N-oxide oxygen, forming a highly reactive intermediate. This intermediate readily undergoes attack by a chloride ion at the activated C4 position. Subsequent elimination and hydrolysis steps lead to the chlorinated pyridine product, effectively installing the chlorine and removing the N-oxide in the same pot.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methoxypyridine N-oxide

-

To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the crude 2-Amino-5-methoxypyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by HPLC or TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a strong base (e.g., NaOH or K₂CO₃) until the pH is ~8-9.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel to afford pure this compound.

| Reagent/Parameter | Step 1: N-Oxidation | Step 2: Chlorination |

| Key Reagent | m-CPBA or H₂O₂/AcOH | Phosphorus Oxychloride (POCl₃) |

| Stoichiometry | 1.2 eq | 3.0 - 5.0 eq |

| Solvent | Acetic Acid or DCM | Neat (POCl₃ as solvent) |

| Temperature | 0 °C to Room Temp. | 100 - 110 °C (Reflux) |

| Reaction Time | 12 - 18 hours | 2 - 4 hours |

| Work-up | Basic Quench (NaHCO₃) | Ice Quench & Neutralization |

Pathway II: Synthesis from a Pyridone Intermediate

This alternative strategy builds the molecule from a 2,4-dihydroxypyridine core, which exists in tautomeric equilibrium with its pyridone form. The hydroxyl groups are converted to reactive chloro groups, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the C2-amino group.

Pathway II Workflow Diagram

Caption: Synthesis of the target compound from a pyridone precursor via dichlorination and SNAr.

Rationale and Mechanistic Insights

This pathway is analogous to well-established pyrimidine chemistry, where uracil derivatives are converted to dichloropyrimidines[1][5][6]. The hydroxyl groups of the pyridone tautomer are poor leaving groups. Treatment with a strong chlorinating agent like POCl₃ converts them into excellent leaving groups, which are subsequently displaced by chloride to form the dichloro intermediate. This reaction is often catalyzed by a tertiary amine base[2].

The key to the final step is the differential reactivity of the two chlorine atoms in SNAr. The C2 position in pyridines is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. This inherent regioselectivity allows for the selective displacement of the C2-chloro group by ammonia, leaving the C4-chloro group intact to yield the desired product.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyridine

-

In a reaction vessel, combine 2,4-dihydroxy-5-methoxypyridine (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq), and a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and cautiously pour it onto a stirred mixture of crushed ice and water.

-

Extract the resulting aqueous suspension with a suitable solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-methoxypyridine, which can be used directly or purified by vacuum distillation. This protocol is adapted from analogous pyrimidine syntheses[1][6].

Step 2: Synthesis of this compound

-

Place the crude 2,4-dichloro-5-methoxypyridine (1.0 eq) and a solution of aqueous ammonia (e.g., 28-30% NH₄OH, 10-20 eq) in a sealed pressure vessel.

-

Heat the vessel to 100-120 °C for 8-12 hours. The pressure will increase during the reaction.

-

After cooling the vessel to room temperature, vent any excess pressure.

-

Transfer the reaction mixture and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield this compound.

| Reagent/Parameter | Step 1: Dichlorination | Step 2: Amination (SNAr) |

| Key Reagent | Phosphorus Oxychloride (POCl₃) | Aqueous Ammonia (NH₄OH) |

| Catalyst | N,N-Dimethylaniline | None |

| Solvent | Neat (POCl₃ as solvent) | Water/Excess NH₄OH |

| Temperature | 100 - 110 °C (Reflux) | 100 - 120 °C (Sealed Vessel) |

| Reaction Time | 3 - 5 hours | 8 - 12 hours |

| Work-up | Ice Quench & Extraction | Extraction |

Comparative Analysis and Conclusion

Both pathways offer viable routes to this compound. The choice of pathway in a research or industrial setting depends on several factors:

| Feature | Pathway I (N-Oxide) | Pathway II (Pyridone) |

| Starting Material Availability | Requires 2-amino-5-methoxypyridine, which may be less common. | Requires 2,4-dihydroxy-5-methoxypyridine, potentially requiring synthesis. |

| Regioselectivity Control | Excellent; directed by the N-oxide group. | Very good; relies on the inherent differential reactivity of C2 vs. C4 chloro-substituents. |

| Harsh Reagents | Uses POCl₃. | Uses POCl₃. |

| Operational Complexity | Two distinct steps (oxidation, then chlorination). | Two distinct steps (chlorination, then amination). |

| Safety Considerations | Standard laboratory procedures. | Second step requires a pressure vessel, which involves specific safety protocols. |

Pathway I is elegant and provides excellent regiochemical control through the well-understood N-oxide activation strategy. Its primary limitation may be the commercial availability and cost of the starting material, 2-amino-5-methoxypyridine.

Pathway II is a robust and powerful approach, drawing from established industrial methods used for pyrimidines. While it requires handling a pressure reaction in the second step, it may be more adaptable if the pyridone starting material is more readily accessible or can be synthesized efficiently from simple precursors.

Ultimately, the optimal synthetic route will be determined by a thorough cost-analysis of starting materials, in-house equipment capabilities (especially concerning pressure reactions), and the desired scale of production. Both pathways presented here are built on sound, well-documented chemical principles and provide a solid foundation for the successful synthesis of this compound.

References

-

Title: Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap Source: Patsnap URL: [Link]

- Title: CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents Source: Google Patents URL

-

Title: Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram Source: ResearchGate URL: [Link]

Sources

- 1. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 6. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8), a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its synthesis, structural characteristics, and physicochemical parameters. The guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the handling, characterization, and potential applications of this compound.

Introduction

This compound is a substituted pyridine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. The unique arrangement of its functional groups—an amino group, a chloro substituent, and a methoxy group on the pyridine core—imparts specific reactivity and properties that are advantageous in the construction of novel chemical entities. Substituted pyridines are prevalent scaffolds in a wide array of biologically active compounds and approved drugs, making a thorough understanding of their physicochemical properties essential for their effective utilization in drug design and synthesis.[1] This guide aims to provide a detailed examination of this compound, from its fundamental molecular structure to its known physical and chemical characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a pyridine ring substituted at positions 2, 4, and 5. The primary amino group at the 2-position, the chloro group at the 4-position, and the methoxy group at the 5-position contribute to its distinct electronic and steric properties.

| Identifier | Value | Source |

| CAS Number | 867131-26-8 | [2][3] |

| Molecular Formula | C₆H₇ClN₂O | [2][3] |

| Molecular Weight | 158.59 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-4-chloro-5-methoxypyridine, 4-Chloro-5-methoxy-2-pyridinamine | [2][3] |

| InChI | 1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9) | [4] |

| InChIKey | CPPDAJTXPXMXPQ-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CN=C(N)C=C1Cl | [3] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug development. The following table summarizes the available data for this compound.

| Property | Value | Notes | Source |

| Appearance | Off-white to light yellow solid | [2] | |

| Melting Point | 99-100 °C | Experimental value. | [2] |

| Boiling Point | Not experimentally determined | ||

| Solubility | Data not available | General solubility in common laboratory solvents has not been published. | |

| pKa | Not experimentally determined |

Computational Properties:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |

| LogP | 1.3258 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

Conceptual Synthetic Workflow

Proposed Experimental Protocol for Synthesis (Hypothetical):

-

Step 1: Amination. To a solution of a suitable starting material, such as 2,4-dichloro-5-methoxypyridine, in a sealed reaction vessel, a solution of ammonia in an appropriate solvent (e.g., methanol or dioxane) is added.

-

Step 2: Reaction. The reaction mixture is heated at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Work-up. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to afford pure this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, pressure, and purification methods, would require experimental optimization.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[7] Based on the structure, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the chloro, methoxy, and amino substituents.

-

¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be indicative of the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.59 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the 2- or 6-position of a pyridine ring. The electron-donating amino group at the 2-position may slightly deactivate the ring towards nucleophilic attack.

-

Reactions of the Amino Group: The primary amino group at the 2-position can undergo a variety of reactions typical of aromatic amines, such as acylation, alkylation, diazotization, and coupling reactions. These reactions allow for the further functionalization of the molecule.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. The activating effect of the amino and methoxy groups is counteracted by the deactivating effect of the chloro group and the ring nitrogen.

Stability: The compound is expected to be stable under standard laboratory conditions. It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent potential degradation.[2]

Applications in Research and Drug Development

Substituted 2-aminopyridines are a class of compounds with significant importance in medicinal chemistry. They serve as key building blocks for the synthesis of a diverse range of therapeutic agents. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for compounds targeting various biological pathways.

A Chinese patent application mentions the use of this compound in the synthesis of antibacterial compounds, highlighting its utility as an intermediate in the development of new therapeutic agents.[6] The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

Sources

- 1. WO2019105886A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]

- 2. This compound | 867131-26-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 867131-26-8 [sigmaaldrich.com]

- 5. 4-Amino-5-chloro-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN117396475A - æèååç© - Google Patents [patents.google.com]

- 7. 867131-26-8|this compound|BLD Pharm [bldpharm.com]

The Synthetic Chemist's Compass: A Technical Guide to 4-Chloro-5-methoxypyridin-2-amine (CAS 867131-26-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyridin-2-amine is a strategically substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro atom, and a methoxy group on the pyridine core provides a versatile platform for diversification through various organic transformations. The electron-donating amino and methoxy groups, combined with the electron-withdrawing chloro substituent, create a nuanced electronic profile that dictates its reactivity, particularly in cross-coupling reactions. This guide offers an in-depth analysis of its chemical properties, a plausible and detailed synthetic route, an exploration of its reactivity with mechanistic insights, and a review of its applications as a key intermediate in the development of complex molecular architectures, including potent kinase inhibitors.

Core Molecular Attributes

This compound, with the CAS number 867131-26-8, is a solid at room temperature.[1] Its structural features are pivotal to its chemical behavior and utility in synthesis.

Physicochemical Properties

The inherent properties of this molecule are summarized below, providing a foundational understanding for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 867131-26-8 | [2] |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 99-100 °C | |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | |

| SMILES | COC1=CN=C(N)C=C1Cl | [2] |

| InChI Key | CPPDAJTXPXMXPQ-UHFFFAOYSA-N | [1] |

Spectroscopic Signature (Predicted)

While experimental spectra are not publicly available, the following table outlines the expected NMR and Mass Spectrometry characteristics based on the compound's structure and data from analogous molecules. This information is critical for reaction monitoring and product characterization.

| Analysis | Expected Characteristics |

| ¹H NMR | Two singlets in the aromatic region (one for the proton at C3 and one for the proton at C6), a singlet for the methoxy protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group. |

| Mass Spec (EI) | Molecular ion peak (M+) at m/z ≈ 158, with a characteristic M+2 peak at m/z ≈ 160 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, often involving the regioselective functionalization of a pre-existing pyridine core. A plausible and efficient method involves the direct and regioselective chlorination of the readily available precursor, 2-amino-5-methoxypyridine.

Proposed Synthetic Pathway

The direct chlorination of 2-amino-5-methoxypyridine at the C4 position is the most direct route. The directing effects of the amino and methoxy groups are crucial for achieving the desired regioselectivity. The amino group strongly activates the ortho (C3) and para (C5) positions towards electrophilic substitution, while the methoxy group also directs ortho (C4, C6) and para (C2, already substituted). The interplay of these effects, along with steric considerations, can be leveraged to favor chlorination at the C4 position.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the chlorination of activated pyridine rings using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent.[3][4]

Materials:

-

2-Amino-5-methoxypyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-methoxypyridine (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NCS is critical as it provides a source of electrophilic chlorine under relatively mild conditions, minimizing over-chlorination which can occur with harsher reagents like chlorine gas.[5]

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectroscopic signature. Purity can be further assessed by HPLC.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of its substituents. The C4-chloro group serves as a versatile handle for cross-coupling reactions, while the C2-amino group can participate in cyclization and condensation reactions.

Caption: Key reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C4 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: The C4-Cl bond can be readily coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a suitable base to introduce aryl, heteroaryl, or alkyl groups at this position. This reaction is fundamental for building molecular complexity.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the C4 position with a primary or secondary amine. This is a powerful tool for synthesizing complex amine-containing molecules, which are prevalent in pharmaceuticals.

Cyclization and Condensation Reactions

The C2-amino group, being nucleophilic, is a key participant in reactions that form fused heterocyclic systems. A prominent example is its use in the synthesis of imidazo[1,2-a]pyridines.

Workflow: Synthesis of Imidazo[1,2-a]pyridines This workflow is exemplified in patent literature where this compound is a key starting material.[6][7]

Caption: Workflow for synthesizing imidazo[1,2-a]pyridine scaffolds.

In this reaction, the C2-amino group acts as a nucleophile, attacking the electrophilic aldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine system. This scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors.[8][9][10]

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly sought-after intermediate in the synthesis of pharmaceutical agents. Its application is particularly notable in the development of kinase inhibitors for various therapeutic areas.

Intermediate for Kinase Inhibitors

Patent literature demonstrates the use of this compound as a key building block in the synthesis of novel compounds intended for the treatment of inflammatory diseases, autoimmune diseases, and proliferative diseases such as cancer.[6][7][11] These compounds often target Salt-Inducible Kinases (SIK), showcasing the importance of the imidazo[1,2-a]pyridine scaffold derived from this starting material.

Scaffold for Library Synthesis

The ability to selectively functionalize the C4 position via cross-coupling while retaining the C2-amino group for subsequent reactions makes this molecule an ideal starting point for creating diverse chemical libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[12]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.[12]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a multifaceted building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for predictable and versatile transformations. This guide provides a comprehensive overview of its properties, a robust synthetic protocol, and insights into its reactivity and applications, serving as a valuable resource for researchers aiming to leverage this potent intermediate in their synthetic endeavors.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2019105886A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases.

- Google Patents. (n.d.). US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases.

- Google Patents. (n.d.). WO2019105886A1 - Nouveaux composés et compositions pharmaceutiques associées pour le traitement de maladies.

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

-

PubMed. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chim Slov., 57(2), 355-62. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.

-

Semantic Scholar. (2016). One-step synthesis of imidazo[1,2-a]pyridines in water. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Google Patents. (n.d.). WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

- Google Patents. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

-

ResearchGate. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. Retrieved from [Link]

-

PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

ResearchGate. (n.d.). (PDF) N-Chlorosuccinimide (NCS). Retrieved from [Link]

- Google Patents. (n.d.). WO2004054505A2 - Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors.

- Google Patents. (n.d.). WO2022126133A1 - Alk-5 inhibitors and uses thereof.

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Signature of 4-Chloro-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its molecular structure is paramount for its application and development. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound. Due to the limited availability of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectroscopic signature. This predictive analysis serves as a robust benchmark for researchers working with this molecule, offering a detailed framework for structural verification and quality control.

Introduction and Molecular Structure

This compound is a heterocyclic compound with a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1] Its structure features a pyridine ring substituted with three key functional groups: an amino (-NH₂), a chloro (-Cl), and a methoxy (-OCH₃) group. The relative positions of these substituents dictate the molecule's electronic properties and, consequently, its spectroscopic behavior.

The amino and methoxy groups are electron-donating through resonance, increasing electron density on the pyridine ring. Conversely, the chlorine atom is electron-withdrawing via induction. This interplay of electronic effects creates a unique and predictable spectroscopic fingerprint.

To facilitate a clear discussion, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield relative to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H6 | ~7.5 - 7.8 | Singlet (s) | 1H | Located between the ring nitrogen and the electron-donating methoxy group. Deshielded relative to H3. |

| H3 | ~6.2 - 6.5 | Singlet (s) | 1H | Shielded by the ortho-amino group and para-methoxy group. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Chemical shift can vary with solvent and concentration. Broadness due to quadrupole moment of nitrogen and potential exchange. |

| OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | Typical range for an aryl methoxy group. |

Note: Predictions are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The absence of adjacent protons for H3 and H6 leads to the prediction of singlets.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and the resonance effects of the substituents. Methods for predicting ¹³C chemical shifts in substituted pyridines often use substituent chemical shift (SCS) values derived from empirical data.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~158 - 162 | Attached to two nitrogen atoms (ring N and amino N), highly deshielded. |

| C6 | ~145 - 150 | Alpha to the ring nitrogen, deshielded. |

| C5 | ~140 - 145 | Attached to the electron-donating methoxy group, but also influenced by the adjacent chloro group. |

| C4 | ~115 - 120 | Attached to the electronegative chlorine atom. |

| C3 | ~105 - 110 | Shielded by the ortho-amino and para-methoxy groups. |

| OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Predicted Infrared (IR) Spectroscopy Profile

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, the key absorptions will arise from the N-H, C-H, C=N, C=C, C-O, and C-Cl bonds. The N-H stretching region is particularly diagnostic for the primary amine.[4]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Medium-Weak |

| 1640 - 1600 | N-H Scissoring Bend | Primary Amine (-NH₂) | Strong |

| 1580 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Medium-Strong |

| 1270 - 1220 | Aryl C-O Asymmetric Stretch | Methoxy (-OCH₃) | Strong |

| 1050 - 1000 | Aryl C-O Symmetric Stretch | Methoxy (-OCH₃) | Medium |

| 800 - 700 | C-Cl Stretch | Aryl Chloride | Strong |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information on the molecular weight and elemental composition. Under electron ionization (EI), the molecule will form a molecular ion (M⁺), which then undergoes fragmentation.[5][6]

-

Molecular Ion (M⁺): The molecular weight is 158.59. The mass spectrum will show a molecular ion peak at m/z 158. A crucial feature will be the M+2 peak at m/z 160, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).

-

Key Fragmentation Pathways: Fragmentation is the dissociation of unstable molecular ions.[6] Common fragmentation patterns for amines and ethers involve α-cleavage.[7][8]

-

Loss of a methyl radical (•CH₃): M⁺ - 15 → m/z 143. This is a common fragmentation for methoxy groups.

-

Loss of formaldehyde (CH₂O): M⁺ - 30 → m/z 128. A rearrangement followed by loss of formaldehyde from the methoxy group.

-

Loss of a chlorine radical (•Cl): M⁺ - 35 → m/z 123.

-

Caption: General workflow for spectroscopic analysis.

Standardized Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific solvent.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~3 seconds. Collect at least 16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~1 second. Collect several hundred to a few thousand scans to achieve adequate signal-to-noise.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Spectrum: Collect the sample spectrum over a range of 4000-650 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Processing: Perform the automatic background subtraction and present the data in terms of transmittance or absorbance.

C. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and relevant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 isotopic peak. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound based on fundamental chemical principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive set of benchmarks for structural confirmation. Researchers can use this technical guide to validate their experimental results, confirm sample identity and purity, and build a foundational understanding of the molecule's characteristics, thereby accelerating research and development efforts.

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Mary, Y. S., Panicker, C. Y., & Varghesez, H. T. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 867131-26-8|this compound|BLD Pharm [bldpharm.com]

- 3. NMR chemical shift prediction of pyridines [stenutz.eu]

- 4. tsijournals.com [tsijournals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its three-dimensional structure and conformational dynamics, which govern its interactions with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. While direct experimental data on its crystal structure is not publicly available, this guide synthesizes information from analogous compounds, spectroscopic principles, and computational chemistry to construct a robust predictive model of its conformational landscape. We will delve into the electronic and steric influences of the chloro, methoxy, and amino substituents on the pyridine ring, with a particular focus on the rotational barrier of the methoxy group and the potential for intramolecular hydrogen bonding. Furthermore, this guide outlines established experimental and computational workflows for the detailed characterization of its structure and conformation, providing a roadmap for researchers in the field.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a small molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional arrangement in space. The specific conformation, or spatial orientation of atoms, dictates how a molecule fits into the binding pocket of a protein, the strength of its interactions, and ultimately, its efficacy as a therapeutic agent. For drug development professionals, a thorough understanding of the conformational preferences of a lead compound like this compound is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. Substituted pyridines are a cornerstone in medicinal chemistry, and the interplay of various functional groups, as seen in this molecule, presents a fascinating case study in conformational analysis.[1][2]

Chemical and Physical Properties

A foundational understanding of the basic chemical and physical properties of this compound is essential before delving into its complex structural characteristics.

| Property | Value | Source |

| CAS Number | 867131-26-8 | [3] |

| Molecular Formula | C₆H₇ClN₂O | [3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Synonyms | 2-amino-4-chloro-5-methoxypyridine | [3] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |

| LogP | 1.3258 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

These properties provide initial insights into the molecule's polarity, potential for hydrogen bonding, and conformational flexibility, primarily centered around the rotation of the methoxy group.

Predicted Molecular Structure and Conformation

In the absence of a definitive crystal structure for this compound, we can predict its most stable conformation by analyzing the stereoelectronic effects of its substituents and drawing parallels with structurally related molecules.

The Pyridine Core and Substituent Effects

The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts distinct electronic properties compared to benzene. The substituents—chloro, methoxy, and amino groups—further modulate the electron distribution and geometry of the ring.

-

Amino Group (-NH₂): Located at the 2-position, the amino group is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions.

-

Chloro Group (-Cl): Positioned at the 4-position, the chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its overall effect is typically electron-withdrawing.

-

Methoxy Group (-OCH₃): Situated at the 5-position, the methoxy group is a strong electron-donating group through resonance and can influence the conformation of adjacent groups.

Conformational Analysis of the Methoxy Group

The single rotatable bond in this compound is the C5-O bond of the methoxy group. The orientation of the methyl group relative to the pyridine ring is a key conformational feature. Theoretical studies on 2-methoxypyridine suggest a preference for a planar conformation where the methoxy group is coplanar with the pyridine ring.[4] This preference arises from a balance of steric and electronic factors, including potential hyperconjugation effects.

For this compound, two primary planar conformations of the methoxy group are conceivable: one where the methyl group is oriented towards the chloro substituent (syn-periplanar) and one where it is oriented away from it (anti-periplanar). The relative stability of these conformers would be influenced by steric hindrance and potential weak intramolecular interactions. Computational studies on the rotational barriers of methoxy groups in aromatic compounds indicate that electron-donating groups tend to decrease the rotational barrier, while electron-withdrawing groups increase it.[5]

Caption: Plausible planar conformers of the methoxy group.

Intramolecular Hydrogen Bonding

A critical conformational determinant in 2-aminopyridine derivatives is the potential for intramolecular hydrogen bonding between the amino group and the pyridine nitrogen.[6] Crystal structures of various 2-aminopyridine salts consistently reveal the involvement of the amino group and the ring nitrogen in extensive hydrogen-bonding networks, often forming characteristic ring motifs.[7][8][9] In the case of this compound, an intramolecular hydrogen bond between one of the amino hydrogens and the pyridine nitrogen is highly probable. This interaction would lead to a pseudo-five-membered ring, significantly restricting the conformational freedom of the amino group and contributing to the overall planarity of the molecule. The formation of such a hydrogen bond can have a profound impact on the molecule's physicochemical properties, including its lipophilicity and membrane permeability, which are crucial for drug absorption.[10]

Caption: Predicted intramolecular hydrogen bond.

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques is required.

Experimental Methodologies

Protocol 1: Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Objective: To obtain a high-resolution crystal structure.

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to obtain the final crystal structure. This will provide precise bond lengths, bond angles, and torsion angles.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and conformation in solution.

Objective: To determine the connectivity and spatial relationships of atoms in solution.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 NMR spectra to identify the chemical shifts and coupling constants of the different nuclei.

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key insights into the preferred conformation, such as the orientation of the methoxy group relative to the pyridine ring protons.

-

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide evidence for intramolecular hydrogen bonding.[11][12][13][14]

Objective: To probe the vibrational modes and identify hydrogen bonding.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or a solution in a suitable solvent.

-

Spectrum Acquisition: Record the FT-IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: Analyze the N-H stretching region (around 3500-3300 cm⁻¹). The presence of a broadened and red-shifted N-H stretching band compared to a non-hydrogen-bonded amine can be indicative of intramolecular hydrogen bonding.

Computational Chemistry Workflow

Computational methods are invaluable for predicting molecular structures, conformational energies, and spectroscopic properties.[1][15]

Caption: A typical computational workflow for conformational analysis.

Methodology:

-

Model Building: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[15] This will yield the lowest energy structure.

-

Conformational Analysis: Perform a systematic conformational search by rotating the C5-O bond of the methoxy group to identify all low-energy conformers and calculate the rotational energy barrier.

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

-

NMR Chemical Shift Calculations: Predict the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach to aid in the interpretation of experimental spectra.

-

Natural Bond Orbital (NBO) Analysis: Analyze the electronic structure to investigate hyperconjugative interactions and the nature of any intramolecular hydrogen bonds.

Conclusion

While a definitive experimental structure of this compound remains to be determined, a comprehensive analysis of related compounds and theoretical principles allows for a well-founded prediction of its molecular conformation. The molecule is likely to be largely planar, with the methoxy group adopting a coplanar orientation with the pyridine ring. A key feature is the expected presence of an intramolecular hydrogen bond between the 2-amino group and the pyridine nitrogen, which would significantly influence its conformational rigidity and physicochemical properties. The experimental and computational workflows detailed in this guide provide a clear path for the validation of this model and a deeper understanding of the structure-activity relationships of this important medicinal chemistry scaffold. Such knowledge is indispensable for the rational design of novel therapeutics with improved efficacy and selectivity.

References

-

Hussein, A. H. M., Ashmawy, A. M., Abdel Rady, M., Gad-Elkareem, M. A. M., & Mostafa, M. A. (2022). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

- Aakeröy, C. B., et al. (2022). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Crystal Growth & Design.

-

Du, Y., et al. (2021). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics. [Link]

-

Fronczek, F. R., & Cativiela, C. (2010). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

- Szafran, M., et al. (2010). Substituent effect in para substituted Cr(CO) 5–pyridine complexes.

-

Broomhead, J. A., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Krishnakumar, V., & John, X. (2009). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

-

Trapp, N., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]

- Cabeza, J. A., et al. (1998). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

-

da Silva, J. B. P., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. ResearchGate. [Link]

-

Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- ResearchGate. (n.d.). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II).

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). A theoretical study of conformations and rotational barriers in dihydroxybenzenes. Semantic Scholar. [Link]

- ResearchGate. (n.d.). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols.

-

Arshad, S., et al. (2011). 2-Amino-5-chloropyridinium hydrogen succinate. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Chen, G.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research.

-

Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

-

Kumar, S., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules. [Link]

-

ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

-

Arshad, S., et al. (2010). 2-Amino-5-chloropyridinium 4-hydroxybenzoate. ResearchGate. [Link]

-

Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. (2022). Inorganic Chemistry. [Link]

-

Ng, C. H., et al. (2008). 2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

O'Malley, P. J. (2014). The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. The Journal of Physical Chemistry B. [Link]

-

Reddit. (2023). Help ordering substituted pyridine. r/chemhelp. [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2015). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. International Journal of Advanced Chemistry. [Link]

-

ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-chloropyridinium hydrogen succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 4-Chloro-5-methoxypyridin-2-amine in Organic Solvents for Drug Discovery

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Chloro-5-methoxypyridin-2-amine in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical behavior, including dissolution, absorption, and overall bioavailability.[1][2][3] A thorough understanding of an API's solubility profile is therefore paramount in the early stages of drug discovery and formulation development.[1]

Understanding this compound: Physicochemical Profile

This compound is a substituted pyridine derivative with the following key characteristics:

-

Molecular Formula: C₆H₇ClN₂O[4]

-

Molecular Weight: 158.59 g/mol [4]

-

Structure: The molecule contains a pyridine ring, an amine group, a chloro group, and a methoxy group. These functional groups dictate its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 158.59 | [4] |

| LogP (calculated) | 1.3258 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Topo. Polar Surface Area | 48.14 Ų | [4] |

The calculated LogP value of 1.3258 suggests that this compound has a moderate lipophilicity. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen in the pyridine ring and the oxygen of the methoxy group) indicates that it can participate in hydrogen bonding with protic solvents. These properties suggest that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.[5][6]

The Principle of "Like Dissolves Like": A Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of this compound, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amine and methoxy groups of the solute, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate the solute through dipole-dipole interactions. The absence of strong hydrogen bonding from the solvent might result in slightly lower solubility compared to protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be limited.

It is crucial to recognize that these are predictions. Factors such as the crystal lattice energy of the solid API can significantly impact its solubility, making experimental determination essential.[7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[8][9][10] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Below is a detailed protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Slurries:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[8][10] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent further dissolution during sample processing.[11]

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This typically involves a reversed-phase column and a UV detector set to a wavelength where the compound has maximum absorbance.[12][13]

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be tabulated for easy comparison across the different organic solvents.

| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Methanol | 5.1 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Hexane | 0.1 | Experimental Value |

The results should be analyzed in the context of the solvent properties and the physicochemical characteristics of this compound. This analysis will provide valuable insights into the solute-solvent interactions that govern its solubility and will guide the selection of appropriate solvent systems for subsequent stages of drug development, such as reaction chemistry, purification, and formulation.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental step in its development as a potential pharmaceutical agent. The shake-flask method, coupled with HPLC analysis, provides a robust and reliable means of obtaining thermodynamic solubility data. This information is critical for making informed decisions throughout the drug development pipeline, ultimately impacting the efficacy and safety of the final drug product.

References

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. chemscene.com [chemscene.com]

- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-5-methoxypyridin-2-amine

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Chloro-5-methoxypyridin-2-amine (CAS No. 867131-26-8), a key building block in modern drug discovery and development. Adherence to these guidelines is paramount for ensuring the compound's integrity, minimizing degradation, and guaranteeing reproducible experimental outcomes for researchers, scientists, and drug development professionals.

Chemical and Physical Identity

This compound is a substituted pyridine derivative with the molecular formula C₆H₇ClN₂O. A thorough understanding of its physical and chemical properties is the foundation for establishing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 867131-26-8 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [1][3] |

| Synonyms | 2-amino-4-chloro-5-methoxypyridine | [1] |

Intrinsic Stability and Potential Degradation Pathways

While this compound is stable under recommended storage conditions, its chemical structure contains several functional groups susceptible to degradation under environmental stressors such as light, moisture, and atmospheric oxygen.[2] Understanding these potential degradation pathways is crucial for developing a robust storage strategy.

Hydrolytic Degradation

The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, particularly hydrolysis. In the presence of moisture, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-amino-4-hydroxy-5-methoxypyridine. The rate of hydrolysis of chloropyridines can be influenced by pH and temperature.[1][3]

Caption: Potential Hydrolytic Degradation Pathway.

Photodegradation

Aminopyridine derivatives are often sensitive to light.[4] Exposure to UV or visible light can provide the energy required to initiate photochemical reactions. While specific studies on this compound are not prevalent, potential photodegradation pathways for related compounds include oxidation of the amine group or cleavage of the C-Cl bond, leading to a variety of degradation products.[5][6]

Oxidative Degradation

The primary amine and the electron-rich pyridine ring are susceptible to oxidation.[7] Atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidized species. The methoxy group may also be susceptible to oxidative cleavage. It is therefore crucial to minimize contact with air and oxidizing agents.

Caption: Potential Oxidative Degradation Pathways.

Recommended Storage and Handling Protocols

Based on the chemical sensitivities outlined above, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |